molecular formula C10H10O5 B14010009 2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid

2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid

Cat. No.: B14010009
M. Wt: 210.18 g/mol
InChI Key: INEPUXHUQGPIRC-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxycarbonyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid typically involves the esterification of a phenolic compound followed by a series of organic reactions to introduce the methoxycarbonyl and acetic acid groups. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a hydroxymethyl derivative.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The hydroxy and methoxycarbonyl groups play a crucial role in its binding affinity and specificity. The compound may exert its effects through modulation of enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxy-3-(methoxycarbonyl)phenyl)acetic acid is unique due to the presence of both hydroxy and methoxycarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-(2-hydroxy-3-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C10H10O5/c1-15-10(14)7-4-2-3-6(9(7)13)5-8(11)12/h2-4,13H,5H2,1H3,(H,11,12)

InChI Key

INEPUXHUQGPIRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1O)CC(=O)O

Origin of Product

United States

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